

A Spectroscopic and Interpretive Guide to Methyl 2-Methyl-1H-imidazole-5-carboxylate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: methyl 2-methyl-1H-imidazole-5-carboxylate

Cat. No.: B1611187

[Get Quote](#)

Abstract: This technical guide provides a comprehensive analysis of the expected spectral characteristics of **methyl 2-methyl-1H-imidazole-5-carboxylate**, a key heterocyclic building block in medicinal chemistry and materials science. While direct, published spectral data for this specific molecule is sparse, this document leverages established spectroscopic principles and data from closely related structural analogs to construct a predictive framework for its analysis. We will delve into the anticipated features in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers, chemists, and drug development professionals, offering not only predicted data but also the underlying rationale for spectral interpretation and robust, self-validating protocols for experimental data acquisition.

Molecular Structure and Spectroscopic Overview

Methyl 2-methyl-1H-imidazole-5-carboxylate ($C_6H_8N_2O_2$) is an aromatic heterocyclic compound featuring three key structural regions that dictate its spectroscopic signature:

- The Imidazole Ring: A 5-membered aromatic ring with two nitrogen atoms. The N-H proton, the C4-H proton, and the ring carbons (C2, C4, C5) provide unique signals. The tautomeric nature of the N-H proton can influence its environment and spectral appearance.[1]
- The C2-Methyl Group: An aliphatic methyl group directly attached to the imidazole ring.

- The C5-Methyl Ester Group: A carboxylate functional group that will exhibit characteristic signals for the carbonyl carbon (C=O), the ester C-O bond, and the O-methyl protons and carbon.

Each of these components will produce distinct and predictable signals in NMR, IR, and MS, allowing for unambiguous structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds. For **methyl 2-methyl-1H-imidazole-5-carboxylate**, both ¹H and ¹³C NMR will provide definitive information on the connectivity and chemical environment of every atom in the molecule.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show four distinct signals. The solvent of choice (e.g., DMSO-d₆ or CDCl₃) will influence the chemical shift, particularly of the labile N-H proton.[2]

Table 1: Predicted ¹H NMR Spectral Data for **Methyl 2-Methyl-1H-imidazole-5-carboxylate**

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration	Rationale and Comparative Insights
N-H (Imidazole)	12.0 - 13.0 (in DMSO-d ₆)	Broad Singlet	1H	<p>The N-H proton of imidazole rings is known to be acidic and often appears as a broad signal at a very downfield chemical shift due to hydrogen bonding and exchange. Its position is highly dependent on solvent, concentration, and temperature.</p> <p>[3]</p>
C4-H (Imidazole)	7.5 - 7.8	Singlet	1H	<p>As the sole proton on the electron-deficient imidazole ring, it is expected to be deshielded and appear in the aromatic region. Its singlet multiplicity is due to the absence of adjacent protons. Similar protons in substituted imidazoles</p>

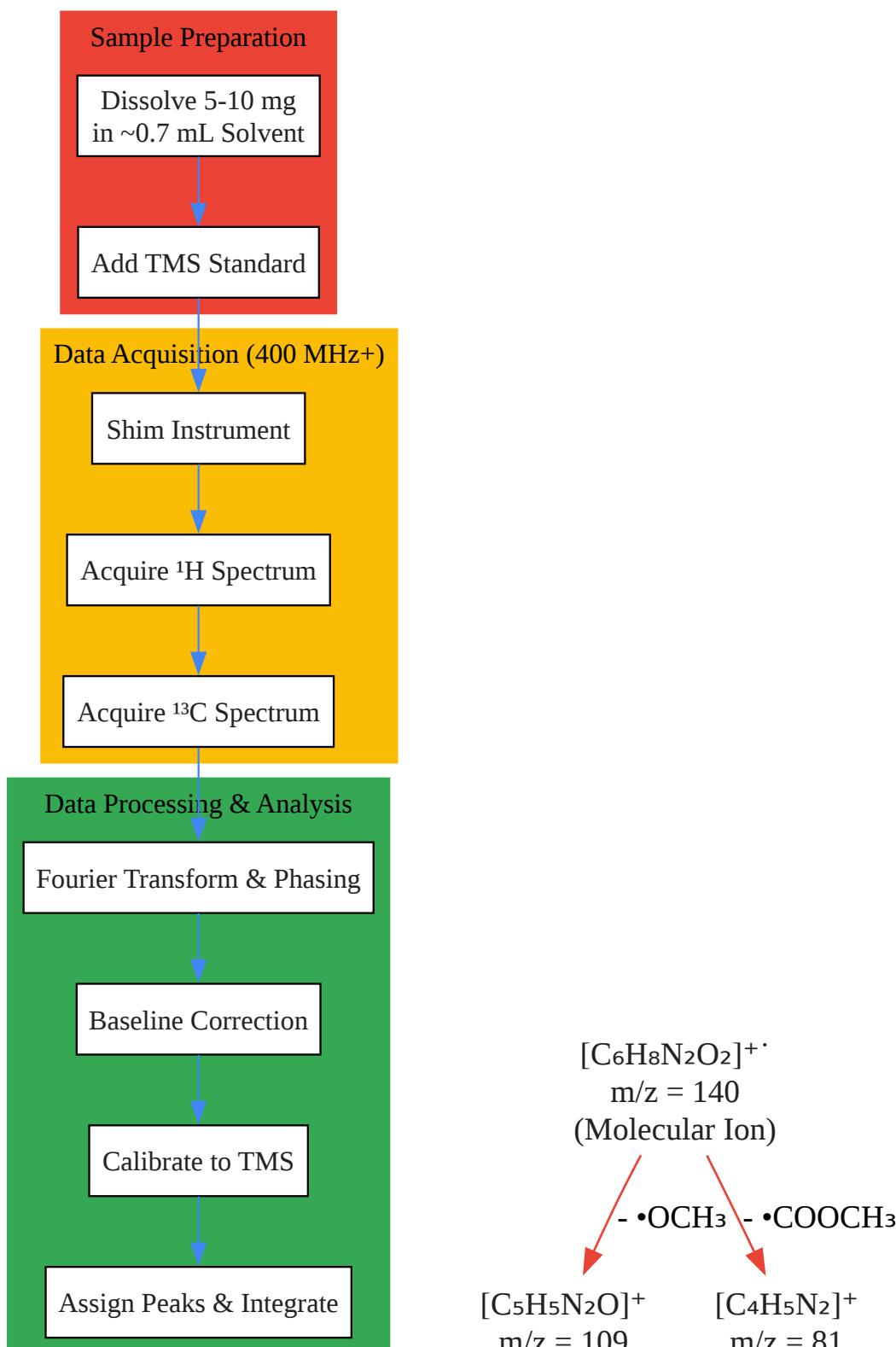
				appear in this range. [4] [5]
O-CH ₃ (Ester)	3.7 - 3.9	Singlet	3H	The methyl group attached to the ester oxygen is in a well-defined chemical environment and typically appears as a sharp singlet in this region.
C2-CH ₃ (Imidazole)	2.3 - 2.5	Singlet	3H	The methyl group attached to the C2 position of the imidazole ring is slightly deshielded by the aromatic system and is expected to appear as a singlet.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to display six unique carbon signals, corresponding to each carbon atom in the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for **Methyl 2-Methyl-1H-imidazole-5-carboxylate**

Carbon Assignment	Predicted Chemical Shift (δ , ppm)	Rationale and Comparative Insights
C=O (Ester)	160 - 165	The carbonyl carbon of an ester group is strongly deshielded and characteristically appears in this downfield region.[6]
C2 (Imidazole)	145 - 150	The C2 carbon, situated between two nitrogen atoms, is significantly deshielded. The methyl substituent will further influence its shift.
C5 (Imidazole)	135 - 140	The C5 carbon, attached to the electron-withdrawing carboxylate group, will be deshielded relative to C4.
C4 (Imidazole)	125 - 130	The C4 carbon is expected to be the most upfield of the ring carbons. In many imidazole derivatives, the chemical shifts for C4 and C5 are distinct.
O-CH ₃ (Ester)	51 - 53	The sp ³ hybridized carbon of the ester's methyl group typically resonates in this range.
C2-CH ₃ (Imidazole)	13 - 16	The sp ³ hybridized carbon of the methyl group at the C2 position is expected in the aliphatic region.


Experimental Protocol for NMR Data Acquisition

A self-validating protocol ensures reproducibility and accuracy. Internal standards and consistent experimental parameters are key.

Methodology:

- **Sample Preparation:** Dissolve 5-10 mg of the analyte in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆). Add a small amount of an internal standard, such as tetramethylsilane (TMS, δ = 0.00 ppm), for accurate chemical shift referencing.
- **Instrument Setup:** Utilize a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to achieve high magnetic field homogeneity, resulting in sharp, symmetrical peaks.
- **¹H NMR Acquisition:** Acquire the spectrum using a standard pulse program. A sufficient number of scans (e.g., 16 or 32) should be averaged to achieve a high signal-to-noise ratio.
- **¹³C NMR Acquisition:** Acquire a proton-decoupled spectrum to simplify the signals to singlets. A larger number of scans will be required due to the low natural abundance of ¹³C.
- **Data Processing:** Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the spectrum and perform baseline correction. Calibrate the chemical shift axis using the TMS signal.
- **Analysis:** Integrate the ¹H NMR signals to determine proton ratios. Assign peaks in both ¹H and ¹³C spectra based on chemical shifts, multiplicities, and correlations from 2D NMR experiments (e.g., HSQC, HMBC) if necessary.

Workflow for NMR Analysis

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. rsc.org [rsc.org]
- 5. rsc.org [rsc.org]
- 6. rsc.org [rsc.org]
- To cite this document: BenchChem. [A Spectroscopic and Interpretive Guide to Methyl 2-Methyl-1H-imidazole-5-carboxylate]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1611187#methyl-2-methyl-1h-imidazole-5-carboxylate-spectral-data-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com